molecular formula C14H19N B2684902 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline CAS No. 1024208-85-2

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

Cat. No.: B2684902
CAS No.: 1024208-85-2
M. Wt: 201.313
InChI Key: SVHOHMXWCUSMAK-UHFFFAOYSA-N
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Description

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol It is a derivative of quinoline, characterized by the presence of five methyl groups attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline typically involves the alkylation of quinoline derivatives. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates like carbocations. These intermediates can further react with nucleophiles, resulting in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,2,4,6,8-pentamethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOHMXWCUSMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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